2-Amino-3-hydroxypropanamide hydrochloride
Overview
Description
2-Amino-3-hydroxypropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 g/mol . It is commonly used in various scientific experiments as an intermediate for the synthesis of different organic molecules . This compound is known for its utility in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with ammonia in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is generally produced under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxypropanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-3-hydroxypropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic molecules.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxypropanamide hydrochloride involves its interaction with neuronal voltage-dependent sodium channels. This interaction partially blocks veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting its potential anticonvulsant activity . Further studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetamide: Similar in structure but lacks the hydroxyl group.
3-Hydroxypropanamide: Similar but lacks the amino group.
Serinamide: Contains both amino and hydroxyl groups but differs in the position of these groups.
Uniqueness
2-Amino-3-hydroxypropanamide hydrochloride is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-3-hydroxypropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWDDZIWBGXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984029 | |
Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65414-74-6, 65414-73-5 | |
Record name | (S)-2-Amino-3-hydroxypropionamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC206312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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